

Technical Guide: 3-Cyclopentylpropionitrile & Key Intermediates

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Compound of Interest

Compound Name: 3-Cyclopentylpropionitrile

Cat. No.: B8708756

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Executive Summary & Compound Identification

3-Cyclopentylpropionitrile (Systematic name: 3-Cyclopentylpropanenitrile) is a C8 aliphatic nitrile used primarily as a precursor for amines and as a scaffold in medicinal chemistry.^[1] In drug development, its structural analogs—specifically the

-oxo and

-unsaturated variants—are high-value intermediates for the synthesis of pyrrolo[2,3-d]pyrimidine-based therapeutics.

Critical Distinction:

- Target A (Saturated): 3-Cyclopentylpropanenitrile (CAS 1123-04-2). The stable, reduced building block.
- Target B (Oxo-Intermediate): 3-Cyclopentyl-3-oxopropanenitrile (CAS 95882-33-0). The key fragment for heterocycle formation (e.g., Ruxolitinib).
- Target C (Unsaturated): 3-Cyclopentylacrylonitrile (CAS 591769-05-0). The Michael acceptor intermediate.

Physicochemical Property Profile

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite) where experimental gaps exist.

Table 1: Comparative Physical Properties

Property	Saturated Nitrile (Target A)	-Oxo Nitrile (Target B)	Acrylonitrile (Target C)
IUPAC Name	3-Cyclopentylpropanenitrile	3-Cyclopentyl-3-oxopropanenitrile	3-Cyclopentylprop-2-enenitrile
CAS Number	1123-04-2	95882-33-0	591769-05-0
Molecular Formula			
Molecular Weight	123.20 g/mol	137.18 g/mol	121.18 g/mol
Boiling Point (760 mmHg)	205 – 215 °C(Predicted)	229.5 °C(Predicted)	209 ± 9 °C(Predicted)
Boiling Point (Reduced)	~95 °C @ 12 mmHg (Est)	~110 °C @ 10 mmHg	~100 °C @ 15 mmHg
Density (20°C)	0.91 ± 0.05 g/cm ³	1.056 g/cm ³	1.027 g/cm ³
Physical State	Colorless Liquid	Liquid / Low-melting Solid	Liquid (often E/Z mixture)
Flash Point	~85 °C	92.6 °C	79.9 °C
LogP	2.35 (Lipophilic)	0.85 (Polar)	1.95

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Scientist's Note: The density difference is critical for extraction protocols. The saturated nitrile (0.91 g/cm³) is less dense than water, facilitating top-layer organic phase separation. However, the functionalized variants (Oxo/Acrylo) have densities

g/cm³, meaning they may form the bottom layer in aqueous extractions depending on brine concentration. Always verify phase layers via conductivity or drop test during scale-up.

Thermodynamic & Structural Analysis

Boiling Point Trends

The boiling point progression follows the polarity and intermolecular forces of the substituents:

- Saturated (): Dominated by dipole-dipole interactions from the nitrile group. The flexible ethyl linker allows for efficient packing, but lack of H-bond donors keeps the BP lower (~210°C) compared to the oxo-variant.
- -Oxo (): The ketone group introduces a strong dipole and potential for keto-enol tautomerization. This significantly increases the boiling point (~230°C) and density.
- Unsaturated (): The conjugated double bond restricts rotation, slightly lowering entropy, but the lack of the oxygen atom keeps its BP (~209°C) closer to the saturated analog than the oxo variant.

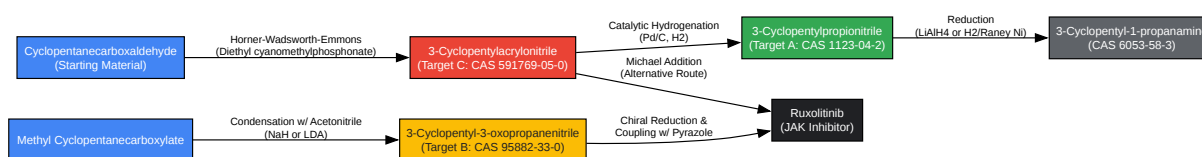
Solubility Profile

- Water: All three are sparingly soluble to insoluble in pure water.
- Organic Solvents: Highly soluble in DCM, THF, Ethyl Acetate, and Acetonitrile.

- Process Tip: For the
-oxo nitrile, use slightly basic aqueous washes (e.g.,
) cautiously; the
-protons between the ketone and nitrile are acidic (
) and can lead to enolate formation and loss of product into the aqueous phase.

Synthesis & Application Pathways

The following workflow illustrates the generation of these compounds, specifically highlighting the route to Ruxolitinib, where these intermediates are most commonly encountered.



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Figure 1: Synthetic interdependence of **3-Cyclopentylpropionitrile** variants. Note the distinct pathways for the Saturated vs. Oxo intermediates.

Experimental Protocol: Synthesis of Target A (Saturated)

For the reduction of 3-Cyclopentylacrylonitrile to **3-Cyclopentylpropionitrile**.

- Setup: High-pressure hydrogenation reactor (Parr shaker or autoclave).
- Solvent: Methanol or Ethanol (anhydrous).
- Catalyst: 10% Pd/C (5 mol% loading).
- Conditions:

- Charge vessel with 3-Cyclopentylacrylonitrile (Target C).
- Purge with

(3x), then

(3x).
- Pressurize to 3–5 bar (45–75 psi)

.
- Stir at 25–40°C for 4–6 hours. Monitoring via GC-MS is essential to prevent over-reduction to the amine.
- Workup: Filter catalyst through Celite (under inert atmosphere to prevent ignition). Concentrate filtrate under reduced pressure.
- Purification: Distillation under high vacuum (e.g., 0.5 mmHg) if necessary.

Handling & Safety Protocols

Hazard Classification:

- Acute Toxicity: Nitriles are metabolic precursors to cyanide. Treat as highly toxic via inhalation, ingestion, and skin absorption.
- Skin/Eye Irritation: Causes severe irritation; the oxo-variant may be corrosive.

Self-Validating Safety System:

- Engineering Controls: All handling must occur within a certified chemical fume hood.
- Cyanide Antidote Kit: Must be present and unexpired in the immediate vicinity (Amyl nitrite or Hydroxocobalamin).
- Waste Disposal: Do not mix with acidic waste streams (risk of HCN generation). Quench nitrile waste with bleach (sodium hypochlorite) at pH >10 before disposal if required by local protocols.

References

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Sources

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